molecular formula C9H11ClN4 B13691441 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride

3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride

Katalognummer: B13691441
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: KBGMUILJISQPMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride typically involves the condensation of 1,3-dielectrophilic nitriles and hydrazines. This pathway is considered efficient and straightforward . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a ligand for various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Eigenschaften

Molekularformel

C9H11ClN4

Molekulargewicht

210.66 g/mol

IUPAC-Name

5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H10N4.ClH/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H

InChI-Schlüssel

KBGMUILJISQPMD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.